molecular formula C16H13ClN2O3S B4986304 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B4986304
M. Wt: 348.8 g/mol
InChI Key: HLBUMZBPZJCAGZ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The chlorination of the aromatic ring is often performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves coupling the benzothiazole derivative with 3-chloro-4-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy and chloro groups, using reagents like nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogens (e.g., bromine).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce nitro or halogen groups into the aromatic ring.

Scientific Research Applications

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, in cancer research, it may inhibit kinases or other proteins that regulate cell growth and survival. The benzothiazole moiety is known to interact with various biological targets, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 3-chloro-4-methoxy-N-(1,3-benzothiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position of the benzothiazole ring, in particular, may enhance its interaction with certain biological targets, making it a more potent compound in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-4-5-12-14(8-10)23-16(18-12)19-15(20)9-3-6-13(22-2)11(17)7-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBUMZBPZJCAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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